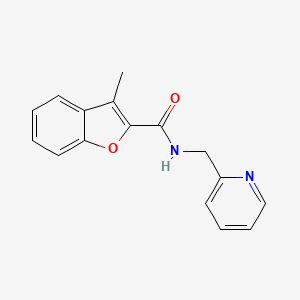

3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide

Descripción general

Descripción

"3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide" belongs to a class of organic compounds known for various chemical and pharmacological properties. However, details specific to this compound are limited.

Synthesis Analysis

The synthesis of related benzofuran carboxamide derivatives typically involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine. These processes lead to the formation of N-((pyridin-4-yl) methyl) benzofuran-2-carboxamide and similar compounds (Abedinifar et al., 2018).

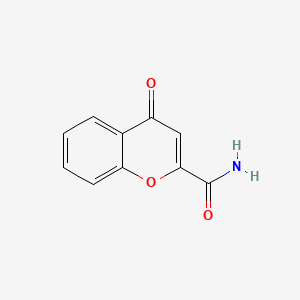

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is typically confirmed through spectroscopic methods. For example, the crystal and molecular structure of related benzamide compounds, like N-benzyloxycarbonyl-α-aminoisobutyryl-L-prolyl methylamide, have been determined using direct methods, revealing insights into their conformation and bonding patterns (Prasad et al., 1979).

Chemical Reactions and Properties

The chemical reactivity of benzofuran carboxamides involves interactions with various agents. For instance, N-(3-Hydroxy-2-pyridyl)benzamides show antibacterial activity, indicating the reactivity of the pyridyl and benzamide groups in these compounds (Mobinikhaledi et al., 2006).

Aplicaciones Científicas De Investigación

Cholinesterase Inhibitory Activity

A study by Abedinifar et al. (2018) synthesized a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, including compounds related to 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide. These compounds were investigated for their cholinesterase inhibitory activity, demonstrating potential as potent butyrylcholinesterase inhibitors with IC50 values in the range of 0.054-2.7 µM. Additionally, some synthesized compounds exhibited good inhibitory effects on Aβ self-aggregation, suggesting their applicability in Alzheimer's disease research (Abedinifar et al., 2018).

Antimicrobial Activity

Mobinikhaledi et al. (2006) reported on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which showed in vitro antimicrobial activity against several bacteria strains. While not directly involving 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide, the study's focus on benzamides derivatives indicates the potential for exploring antimicrobial applications of similar compounds (Mobinikhaledi et al., 2006).

Co-activator Associated Arginine Methyltransferase 1 (CARM1) Inhibition

Research by Allan et al. (2009) on N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting CARM1 highlights the exploration of heteroaryl fragments, including benzofuran, for inhibiting this enzyme. This area of study could offer insights into the therapeutic potential of 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in cancer or other diseases associated with protein methylation processes (Allan et al., 2009).

Crystal Engineering and Pharmaceutical Cocrystals

A study by Reddy et al. (2006) introduced the carboxamide-pyridine N-oxide synthon for crystal engineering, demonstrating its use in assembling isonicotinamide N-oxide in a triple helix architecture. This research opens pathways for utilizing 3-methyl-N-(2-pyridinylmethyl)-1-benzofuran-2-carboxamide in the design and development of pharmaceutical cocrystals, potentially improving drug solubility and bioavailability (Reddy et al., 2006).

Propiedades

IUPAC Name |

3-methyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-13-7-2-3-8-14(13)20-15(11)16(19)18-10-12-6-4-5-9-17-12/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEBEHCFVARREO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)

![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)

![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585289.png)

![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)

![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)

![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)